molecular formula C18H22N2O2 B11405609 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11405609
M. Wt: 298.4 g/mol
InChI Key: DSKNDVSZVLTKTC-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic benzamide derivative featuring a tert-butyl substituent at the para position of the benzamide ring and a 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ylamine moiety. The tetrahydrobenzoxazole core contributes rigidity and hydrogen-bonding capacity, making this compound a candidate for pharmacological studies targeting enzymes or receptors with hydrophobic pockets.

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)13-10-8-12(9-11-13)16(21)19-17-14-6-4-5-7-15(14)20-22-17/h8-11H,4-7H2,1-3H3,(H,19,21)

InChI Key

DSKNDVSZVLTKTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative under acidic conditions.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzamide Core: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide and its analogs:

Compound Name Substituent(s) on Benzamide Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
This compound 4-tert-butyl C₁₉H₂₄N₂O₂ 312.41 tert-butyl (bulky, lipophilic)
4-Ethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide 4-ethoxy C₁₇H₂₀N₂O₃ 300.35 Ethoxy (polar, moderate lipophilicity)
2-Methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide 2-methoxy C₁₆H₁₈N₂O₃ 286.33 Methoxy (electron-donating, ortho position)
2-(4-Fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide 4-fluorophenoxy butanamide C₁₇H₁₉FN₂O₃ 318.35 Fluorophenoxy (electron-withdrawing)
4-(2-Methylpropoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide 4-isobutoxy C₁₈H₂₂N₂O₃ 314.38 Branched alkoxy (enhanced solubility)
2-Nitro-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide 2-nitro C₁₄H₁₃N₃O₄ 287.27 Nitro (strongly electron-withdrawing)
N-[4-(4,5,6,7-Tetrahydro-2,1-benzoxazol-3-yl)phenyl]octanamide Octanamide C₂₁H₂₈N₂O₂ 340.46 Long alkyl chain (high lipophilicity)

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The tert-butyl group (logP ~4.5 estimated) in the target compound increases lipophilicity compared to smaller substituents like methoxy (logP ~1.9) or ethoxy (logP ~2.2). This may enhance membrane permeability but reduce aqueous solubility .
  • Conversely, electron-donating groups (e.g., methoxy in ) may enhance resonance stabilization.
  • Steric Effects : The tert-butyl group introduces steric hindrance, which could limit access to deep hydrophobic pockets compared to linear chains (e.g., octanamide in ).

Heterocyclic Core Modifications

  • Benzoxazole vs.
  • Thiophene vs.

Biological Activity

4-tert-butyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15_{15}H20_{20}N2_{2}O
  • Molecular Weight : 248.34 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anticancer Activity : Preliminary studies have shown that the compound may inhibit the proliferation of cancer cells. For instance, it has been tested against various human cancer cell lines with promising results.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibitory activity, which is significant in the context of neurodegenerative diseases like Alzheimer's.

Research Findings

A summary of key research findings on the biological activity of this compound is presented in Table 1.

StudyBiological ActivityModelIC50_{50} ValueReference
Study 1Anticancer ActivityMCF-7 Cells5.85 µM
Study 2Cholinesterase InhibitionIn vitro Assay13.62 nM
Study 3Anti-inflammatory EffectsRat-derived Chondrocytes10 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In a study involving human cancer cell lines (MCF-7), the compound demonstrated significant growth inhibition with an IC50_{50} value of 5.85 µM, indicating its potential as an anticancer agent.
  • Case Study 2 : Another investigation focused on its cholinesterase inhibitory effects found an IC50_{50} value of 13.62 nM compared to standard drugs used for Alzheimer's treatment.

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